Lipophilicity Comparison: XLogP3 Value of 2.3 for 1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea
The predicted lipophilicity of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea, as measured by its XLogP3 value of 2.3, is significantly higher than that of its smaller analog 1-(3-aminophenyl)-3,3-dimethylurea, which has an estimated XLogP3 of 0.9 [1][2]. This difference of +1.4 log units indicates a greater affinity for non-polar environments and is likely to influence membrane permeability and solubility in organic solvents relative to water. This quantifiable difference allows researchers to select the compound based on specific partitioning requirements in assays or synthetic protocols.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-(3-aminophenyl)-3,3-dimethylurea (Estimated XLogP3: 0.9) |
| Quantified Difference | +1.4 XLogP3 units |
| Conditions | Predicted values from computational models; not experimentally validated. |
Why This Matters
This quantifiable difference in lipophilicity directly informs solvent selection, extraction efficiency, and potential membrane permeability, guiding the choice of this compound over less lipophilic analogs for specific experimental designs.
- [1] Kuujia. (2025). Cas no 1771998-31-2 (1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea) - Computed Properties: XLogP3. View Source
- [2] PubChem. (2021). 1-(3-Aminophenyl)-3,3-dimethylurea (Estimated XLogP3). View Source
